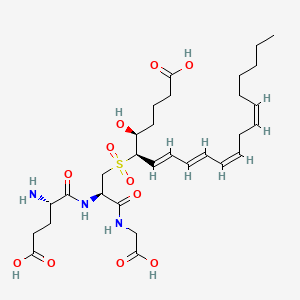
Leukotriene C-4 sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leukotriene C-4 sulfone is a derivative of leukotriene C-4, a potent lipid mediator involved in inflammatory responses. Leukotriene C-4 is part of the cysteinyl leukotrienes family, which also includes leukotriene D-4 and leukotriene E-4. These compounds are known for their role in asthma and allergic reactions, where they contribute to bronchoconstriction, increased vascular permeability, and mucus secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of leukotriene C-4 sulfone typically involves the oxidation of leukotriene C-4. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Leukotriene C-4 sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Leukotriene C-4 sulfone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Studied for its potential therapeutic applications in treating inflammatory diseases such as asthma and allergic rhinitis.
Industry: Used in the development of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
Leukotriene C-4 sulfone exerts its effects by binding to cysteinyl leukotriene receptors (CYSLTR1 and CYSLTR2) on target cells. This binding triggers a cascade of intracellular signaling events, leading to the activation of various pathways involved in inflammation and immune responses. The compound also influences the production of reactive oxygen species and the expression of pro-inflammatory genes .
Comparison with Similar Compounds
Similar Compounds
Leukotriene D-4: Another cysteinyl leukotriene with similar biological activities.
Leukotriene E-4: The final product in the metabolic pathway of cysteinyl leukotrienes.
Leukotriene B-4: A non-cysteinyl leukotriene involved in neutrophil chemotaxis.
Uniqueness
Leukotriene C-4 sulfone is unique due to its specific binding affinity to cysteinyl leukotriene receptors and its distinct role in modulating inflammatory responses. Unlike leukotriene D-4 and leukotriene E-4, this compound has additional sulfone functionality, which can be exploited in synthetic chemistry for further modifications .
Properties
CAS No. |
82890-06-0 |
|---|---|
Molecular Formula |
C30H47N3O11S |
Molecular Weight |
657.8 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfonyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C30H47N3O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-26(35)36)45(43,44)21-23(30(42)32-20-28(39)40)33-29(41)22(31)18-19-27(37)38/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,42)(H,33,41)(H,35,36)(H,37,38)(H,39,40)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1 |
InChI Key |
JWPIRZFYDSPLAY-NXOLIXFESA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)S(=O)(=O)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
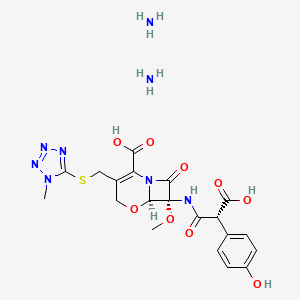

![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
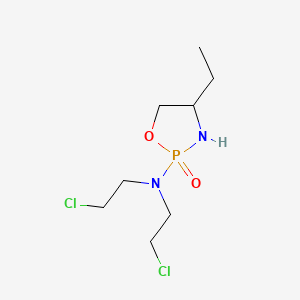
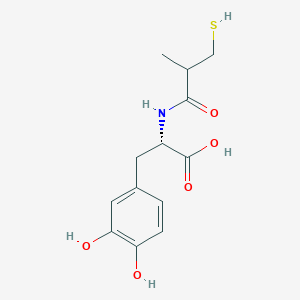
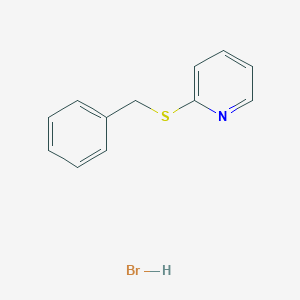
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)

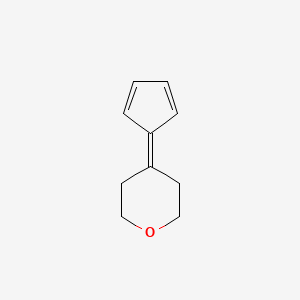
![1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14430473.png)
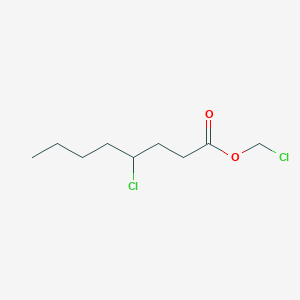
![2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430482.png)
![2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate](/img/structure/B14430488.png)
